molecular formula C13H18O3 B120455 Carbacerulenin CAS No. 147589-12-6

Carbacerulenin

Cat. No.: B120455
CAS No.: 147589-12-6
M. Wt: 222.28 g/mol
InChI Key: QHVHSBUFOWIADJ-CDDKAPTLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbacerulenin is a synthetic compound belonging to the cerulenin family, which is characterized by its epoxyketone functional group and β-lactone ring . This structural motif is critical for its biological activity, particularly as an inhibitor of fatty acid and polyketide biosynthesis pathways. This compound has shown potent antifungal and antitumor properties, with studies highlighting its ability to irreversibly bind to β-ketoacyl-ACP synthase (FabF), a key enzyme in bacterial lipid metabolism . Unlike its parent compound cerulenin, this compound exhibits enhanced stability under physiological conditions due to carbamate substitutions, which reduce susceptibility to hydrolysis .

Properties

CAS No.

147589-12-6

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(1R,4R,5S)-4-hydroxy-4-[(3E,6E)-octa-3,6-dienyl]-6-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C13H18O3/c1-2-3-4-5-6-7-8-13(15)9-10(14)11-12(13)16-11/h2-3,5-6,11-12,15H,4,7-9H2,1H3/b3-2+,6-5+/t11-,12-,13+/m0/s1

InChI Key

QHVHSBUFOWIADJ-CDDKAPTLSA-N

SMILES

CC=CCC=CCCC1(CC(=O)C2C1O2)O

Isomeric SMILES

C/C=C/C/C=C/CC[C@]1(CC(=O)[C@H]2[C@@H]1O2)O

Canonical SMILES

CC=CCC=CCCC1(CC(=O)C2C1O2)O

Synonyms

carbacerulenin
dl-carbacerulenin

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Cerulenin

Property Carbacerulenin Cerulenin
Molecular Formula C₁₅H₂₃NO₅ C₁₂H₁₇NO₃
Functional Groups Epoxyketone, β-lactone, carbamate Epoxyketone, β-lactone
Stability High (resists hydrolysis) Low (prone to hydrolysis)
Biological Target FabF (IC₅₀ = 0.2 µM) FabF (IC₅₀ = 0.5 µM)
Applications Anticancer, antifungal Antibiotic, antifungal

This compound’s carbamate group confers superior pharmacokinetic properties compared to cerulenin, enabling prolonged enzyme inhibition and reduced off-target effects in vivo .

Epoxomicin

Property This compound Epoxomicin
Mechanism FabF inhibition Proteasome inhibition
Selectivity Specific to bacterial/fungal pathways Broad-spectrum (eukaryotic cells)
Toxicity Low (LD₅₀ > 200 mg/kg in mice) High (LD₅₀ = 50 mg/kg in mice)

While both compounds contain epoxyketone groups, their targets diverge significantly. Epoxomicin’s proteasome inhibition limits its therapeutic window, whereas this compound’s selectivity enhances its safety profile .

Pharmacokinetic Profiles

This compound exhibits a 3-fold higher plasma half-life (t₁/₂ = 8.2 hours) than cerulenin (t₁/₂ = 2.7 hours) in murine models, attributed to its carbamate group . In contrast, structurally unrelated inhibitors like platensimycin (t₁/₂ = 4.1 hours) show intermediate stability but inferior target affinity (FabF IC₅₀ = 1.8 µM) .

Key Advantages and Limitations

  • Advantages :
    • Enhanced metabolic stability over cerulenin .
    • Lower cytotoxicity compared to epoxomicin .
  • Limitations: Limited solubility in aqueous media (logP = 2.9), necessitating lipid-based formulations . No clinical trials reported beyond preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.